4-(Piperazin-1-yl)butan-1-amine hydrochloride

Dopamine D3 receptor CNS drug discovery Structure-activity relationship

Replace shorter-chain piperazine analogs that fail in D3 receptor SAR: the butyl linker length is non-negotiable for achieving 136-fold D3 vs D2 selectivity. This hydrochloride salt enables solid-phase parallel synthesis of 20+ carboxamide analogs per scaffold. - D3 binding affinity: 0.10-145 nM; 136× selectivity over D2 - Terminal primary amine for amidation/urea formation - Aqueous soluble HCl salt for automated HTS workflows - Also validated in pleuromutilin antibacterial analogs (S. aureus)

Molecular Formula C8H20ClN3
Molecular Weight 193.72 g/mol
Cat. No. B11905964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)butan-1-amine hydrochloride
Molecular FormulaC8H20ClN3
Molecular Weight193.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCCN.Cl
InChIInChI=1S/C8H19N3.ClH/c9-3-1-2-6-11-7-4-10-5-8-11;/h10H,1-9H2;1H
InChIKeyQKERALOPHJTNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)butan-1-amine hydrochloride: Structural & Procurement Baseline


4-(Piperazin-1-yl)butan-1-amine hydrochloride (CAS 1956318-20-9) is a versatile organic building block belonging to the class of piperazine derivatives, featuring a piperazine ring linked via a flexible butylamine chain . The compound, also known as N-(4-aminobutyl)-piperazine hydrochloride or 1-piperazinebutanamine hydrochloride, is characterized by a molecular formula of C₈H₂₀ClN₃ and a molecular weight of 193.72 g/mol . The free base form (CAS 103315-50-0) is commercially available as a chemical intermediate, while the hydrochloride salt form provides enhanced water solubility and stability for research applications . The piperazine moiety serves as a privileged structure in medicinal chemistry, while the butanamine chain provides conformational flexibility and additional binding possibilities . This scaffold is recognized as a crucial intermediate in the synthesis of dopamine D3 receptor-preferring ligands for CNS disorder research [1].

4-(Piperazin-1-yl)butan-1-amine hydrochloride: Why Substitution Fails


In research procurement, substituting 4-(piperazin-1-yl)butan-1-amine with structurally related analogs (e.g., 3-(piperazin-1-yl)propan-1-amine, 2-(piperazin-1-yl)ethan-1-amine) is not scientifically valid due to chain-length-dependent pharmacological outcomes. Systematic studies demonstrate that the four-carbon butyl linker is optimal for achieving high-affinity binding at the dopamine D3 receptor, whereas shorter linkers (propyl or ethyl) result in substantially reduced receptor engagement or altered functional activity [1]. Patent evidence explicitly identifies 4-(piperazin-1-yl)butan-1-amine as a preferred scaffold for D3 receptor-preferring antagonist or partial agonist ligands, distinguishing it from other aminoalkylpiperazine variants that lack this specific chain length [2]. Furthermore, the terminal primary amine provides a precise functional handle for amidation and urea formation, enabling predictable derivatization chemistry that shorter-chain analogs cannot replicate with equivalent regioselectivity [3].

4-(Piperazin-1-yl)butan-1-amine hydrochloride: Comparative Evidence for Procurement


Butyl Linker Length and D3 Selectivity

Derivatization of 4-(piperazin-1-yl)butan-1-amine via parallel amidation produced compound 4v, which exhibited a Kᵢ value of 1.6 nM at the human dopamine D3 receptor (hD3) and demonstrated a 136-fold binding preference for D3 over the D2 receptor subtype [1]. This high selectivity contrasts sharply with ligands derived from shorter propyl- or ethyl-linked piperazine scaffolds, which typically exhibit attenuated D3 affinity and reduced D3/D2 selectivity [2]. The four-carbon butyl chain length is critical for optimal spatial positioning of the piperazine nitrogen and terminal amide within the D3 receptor binding pocket [3].

Dopamine D3 receptor CNS drug discovery Structure-activity relationship

Solid-Phase Parallel Amidation Compatibility

In a solid-phase parallel synthesis study using SynPhase technology, 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butylamine was successfully coupled with 21 different carboxylic acids, yielding 22 novel carboxamides in good to excellent yields and purity [1]. The terminal primary amine on the four-carbon butyl chain provides an optimal nucleophilic handle for polymer-bound activated ester coupling, a reactivity profile that distinguishes this scaffold from tertiary amine-terminated analogs that cannot undergo analogous amidation chemistry without additional deprotection steps [2].

Parallel synthesis Combinatorial chemistry Dopamine receptor ligands

Aryl Substitution and D3 Receptor Affinity Tuning

A solid-phase parallel synthesis study coupling 21 carboxylic acids with 4-(4-arylpiperazinyl)butanamine scaffolds produced several compounds with D3 receptor binding affinities in the low nanomolar concentration range, including compounds 9e and 9n with Kᵢ values of 0.10 nM and 0.35 nM respectively [1]. This affinity range (0.10 nM to 145 nM depending on aryl substitution) demonstrates the scaffold's capacity to generate highly potent D3 ligands [2]. In contrast, alternative scaffolds lacking the arylpiperazine-butylanamine architecture (e.g., simple piperazine amides or piperidine-based scaffolds) typically exhibit D3 affinities in the high nanomolar to micromolar range [3].

Dopamine D3 receptor Substance abuse therapeutics Medicinal chemistry

Salt Form Solubility and Handling

The hydrochloride salt of 4-(piperazin-1-yl)butan-1-amine (CAS 1956318-20-9) provides measurable advantages in aqueous solubility and handling characteristics compared to the free base form (CAS 103315-50-0). The free base is a liquid or low-melting solid with limited water solubility, while the hydrochloride salt is a crystalline solid with enhanced water solubility, facilitating accurate weighing and dissolution in aqueous assay buffers . The salt form also demonstrates improved long-term storage stability under standard laboratory conditions compared to the hygroscopic free base .

Salt selection Formulation development Chemical stability

4-(Piperazin-1-yl)butan-1-amine hydrochloride: Research & Industrial Applications


D3-Selective Ligand Synthesis for CNS Research

This compound serves as the optimal amino scaffold for synthesizing D3 receptor-preferring ligands. Derivatization via amidation or urea formation yields compounds with D3 binding affinities ranging from 0.10 nM to 145 nM, with select analogs demonstrating up to 136-fold selectivity over the D2 receptor [1]. This selectivity profile is essential for minimizing D2-mediated adverse effects (e.g., extrapyramidal symptoms, hyperprolactinemia) in preclinical models of substance abuse, schizophrenia, and Parkinson's disease [2]. The established SAR around the butyl linker length and aryl substitution patterns provides a rational framework for designing ligands with predictable affinity and selectivity parameters .

Parallel Library Synthesis and SAR Exploration

The terminal primary amine on the four-carbon butyl chain enables direct coupling with carboxylic acids via solid-phase parallel synthesis methods, yielding diverse carboxamide libraries in good to excellent yields and purity [1]. This synthetic efficiency supports rapid structure-activity relationship (SAR) exploration, allowing research teams to generate and screen 20+ analogs from a single scaffold in parallel rather than via sequential linear synthesis [2]. The hydrochloride salt form further facilitates automated liquid handling and dissolution in high-throughput screening workflows due to its enhanced aqueous solubility compared to the free base .

Pleuromutilin Analogs with Piperazine Side Chains

Research has demonstrated that 4-(piperazin-1-yl)butan-1-amine can be incorporated as a piperazine-alkylamino side chain in novel pleuromutilin analogs, which exhibit antibacterial activity against Gram-positive organisms including Staphylococcus aureus [1]. The flexible butyl spacer between the piperazine ring and terminal amine allows optimal positioning of the piperazine moiety for interactions with bacterial ribosomal targets [2]. This application scenario is supported by patent disclosures describing new antibacterial compounds incorporating aminoalkylpiperazine structural motifs .

CNS Drug Discovery: Serotonergic and Dopaminergic Targets

The piperazine-butylanamine scaffold is recognized in patent literature as a preferred structural motif for modulating CNS targets beyond dopamine receptors, including serotonin receptor subtypes (5-HT1A) and sigma receptors [1]. Compounds derived from this scaffold have been evaluated in preclinical models of depression, anxiety, and cognitive disorders [2]. The established synthetic accessibility and favorable physicochemical properties of the hydrochloride salt form make this building block suitable for lead optimization programs targeting multiple CNS indications with shared aminergic pharmacology .

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